Pratol

Description

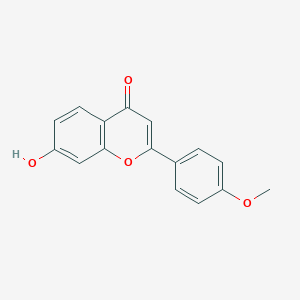

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVXWIUVAILQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197587 | |

| Record name | Pratol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-24-1 | |

| Record name | Pratol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pratol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pratol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pratol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRATOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU5R959MO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pratol's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underlying the anti-inflammatory properties of Pratol, a naturally occurring O-methylated isoflavone. The primary focus is on its well-documented inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. This document provides a comprehensive overview of the current understanding of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades to facilitate further research and drug development efforts.

Core Mechanism of Action: Potent Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of innate and adaptive immunity and is central to the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes, including those for pro-inflammatory cytokines and enzymes.

This compound has been demonstrated to exert its anti-inflammatory effects by directly targeting key steps in the NF-κB signaling cascade. Research has shown that this compound significantly inhibits the degradation of IκBα and reduces the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated macrophages. This action effectively prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

7-Hydroxy-4'-methoxyflavone: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-4'-methoxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties of 7-Hydroxy-4'-methoxyflavone, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms and signaling pathways are elucidated through structured data and visual diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of flavonoid-based therapeutics.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. 7-Hydroxy-4'-methoxyflavone belongs to the flavone subclass and is characterized by a hydroxyl group at the 7th position and a methoxy group at the 4' position of its core phenylchromen-4-one structure. These structural features are believed to contribute significantly to its biological efficacy. This guide synthesizes the current scientific knowledge on 7-Hydroxy-4'-methoxyflavone, presenting its therapeutic potential and the molecular pathways it modulates.

Anticancer Activity

7-Hydroxy-4'-methoxyflavone has demonstrated notable cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.

Quantitative Data: Cytotoxicity

The cytotoxic potential of 7-Hydroxy-4'-methoxyflavone has been quantified using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values against different cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Cancer | 25.79 | [1] |

| WiDr | Colon Cancer | 83.75 | [1] |

Signaling Pathway: Induction of Apoptosis

The apoptotic activity of 7-Hydroxy-4'-methoxyflavone is believed to be mediated through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, which are the executive enzymes of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HeLa, WiDr)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

7-Hydroxy-4'-methoxyflavone

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 7-Hydroxy-4'-methoxyflavone in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[2][3]

Anti-inflammatory Activity

7-Hydroxy-4'-methoxyflavone exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the enzymes involved in the inflammatory cascade.

Signaling Pathway: Inhibition of NF-κB

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. 7-Hydroxy-4'-methoxyflavone is a potent inhibitor of NF-κB activation.[4]

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of key proteins in the NF-κB pathway.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

LPS (lipopolysaccharide) for stimulation

-

7-Hydroxy-4'-methoxyflavone

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with 7-Hydroxy-4'-methoxyflavone for a specified time, followed by stimulation with LPS.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[5][6]

Antioxidant Activity

The antioxidant properties of 7-Hydroxy-4'-methoxyflavone contribute to its protective effects against oxidative stress-related diseases.

Mechanism: Radical Scavenging and Nrf2 Activation

7-Hydroxy-4'-methoxyflavone can directly scavenge free radicals. It is also thought to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Materials:

-

7-Hydroxy-4'-methoxyflavone

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare different concentrations of 7-Hydroxy-4'-methoxyflavone in methanol.

-

Add 100 µL of each concentration to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[7][8]

Neuroprotective Effects

While direct evidence for 7-Hydroxy-4'-methoxyflavone is still emerging, related flavonoids have shown neuroprotective effects, suggesting a potential role for this compound in neuronal health. A plausible mechanism is the activation of the TrkB signaling pathway, which is crucial for neuronal survival and plasticity.

Proposed Signaling Pathway: TrkB Activation

Tropomyosin receptor kinase B (TrkB) is the receptor for brain-derived neurotrophic factor (BDNF). Activation of TrkB triggers downstream signaling cascades that promote neuronal survival, growth, and synaptic plasticity. Some flavonoids can act as TrkB agonists.

Conclusion

7-Hydroxy-4'-methoxyflavone is a promising bioactive compound with a multi-faceted pharmacological profile. Its anticancer, anti-inflammatory, antioxidant, and potential neuroprotective activities are mediated through the modulation of key cellular signaling pathways. This technical guide provides a foundational understanding of its biological actions and the experimental methodologies to assess them. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. marinebiology.pt [marinebiology.pt]

- 5. researchgate.net [researchgate.net]

- 6. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of Pratensein in Trifolium pratense

This technical guide provides a comprehensive overview of Pratensein, an isoflavone found in Trifolium pratense (red clover). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its quantification, experimental protocols for its study, and the signaling pathways it influences.

Quantitative Analysis of Pratensein and Other Major Isoflavones

Trifolium pratense is a rich source of various isoflavones, with the most abundant being formononetin and biochanin A. Pratensein is considered a minor isoflavone in this plant. The concentration of these compounds can vary significantly depending on factors such as the specific plant part, genotype, ploidy, and growing conditions.[1][2] Leaves have been identified as the plant part with the highest concentration of total isoflavones.[3][4]

Table 1: Concentration of Major Isoflavones in Different Parts of Trifolium pratense (at flowering stage)

| Isoflavone | Leaves (mg/g DW) | Stems (mg/g DW) | Flowers (mg/g DW) |

| Formononetin | 2.61 - 4.40 | ~2.93 (total isoflavones) | ~1.42 (total isoflavones) |

| Biochanin A | 1.79 - 3.32 | ~2.93 (total isoflavones) | ~1.42 (total isoflavones) |

| Daidzein | 0.06 - 0.14 | ~2.93 (total isoflavones) | ~1.42 (total isoflavones) |

| Genistein | 0.36 - 0.59 | ~2.93 (total isoflavones) | ~1.42 (total isoflavones) |

| Total Isoflavones | ~12.29 | ~2.93 | ~1.42 |

| Data compiled from Lemežienė et al., 2015.[5] |

Table 2: Quantitative Analysis of Pratensein in a Fractionated Trifolium pratense Extract

| Fraction Description | Major Isoflavone | Pratensein Content (% w/w) |

| Formononetin-enriched fraction | Formononetin (89.4%) | 0.68 |

| Data from Pauli et al., 2021.[6][7] |

It is important to note that while extensive quantitative data exists for the major isoflavones, specific quantification of Pratensein across different plant parts and conditions is less common in the literature.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of isoflavones, including Pratensein, from Trifolium pratense.

A common method for extracting isoflavones from dried and powdered plant material is through solvent extraction.

Protocol: Ultrasound-Assisted Extraction (UAE) followed by Thermal Hydrolysis

-

Plant Material Preparation: Dry the aerial parts of Trifolium pratense at room temperature, protected from direct sunlight, and then grind into a fine powder.

-

Initial Extraction: Weigh 0.3 g of the powdered plant material and place it in a suitable vessel. Add 10 mL of a solvent (e.g., 50% v/v ethanol or purified water).

-

Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 10-30 minutes at a controlled temperature (e.g., 40°C).

-

Thermal Hydrolysis: Transfer the mixture to a round-bottom flask and reflux in a sand bath at 100°C for 1 hour. This step aids in the hydrolysis of isoflavone glycosides to their aglycone forms.[8]

-

Sample Preparation for Analysis: After cooling, centrifuge the extract for 10 minutes at approximately 3400 x g. Decant the supernatant and filter it through a 0.22 µm syringe filter before analysis.[8]

For the isolation of individual isoflavones like Pratensein, column chromatography is a widely used technique.

Protocol: Silica Gel Column Chromatography

-

Preparation of Crude Extract: A crude extract is obtained through methods such as ethanolic extraction of the plant material.[1]

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a gradient of dichloromethane and ethyl acetate) as the mobile phase.

-

Loading and Elution: The concentrated crude extract is loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and different fractions are collected as they elute.

-

Monitoring: The separation process is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the compound of interest.

-

Purification: Fractions containing Pratensein are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent (e.g., dichloromethane) to obtain the pure compound.[1]

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of isoflavones.

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector and a C18 column is used.

-

Mobile Phase: A gradient elution is typically employed. For example, a mobile phase consisting of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid) can be used with a gradient profile.[7]

-

Standard Preparation: Prepare standard solutions of Pratensein of known concentrations to generate a calibration curve.

-

Sample Analysis: Inject the filtered extract onto the HPLC column. The elution of compounds is monitored at a specific wavelength (e.g., 260 nm).

-

Quantification: Identify the Pratensein peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of Pratensein in the sample is calculated based on the peak area and the calibration curve.[9]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a general workflow for the extraction and analysis of isoflavones from Trifolium pratense.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemical Composition of Different Red Clover Genotypes Based on Plant Part and Genetic Traits [mdpi.com]

- 4. Multidirectional Effects of Red Clover (Trifolium pratense L.) in Support of Menopause Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of red clover (Trifolium pratense) isoflavonoid residual complexity by off-line CCS-qHNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of Red Clover (Trifolium pratense) Isoflavonoid Residual Complexity by Off-line CCS-qHNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of Traditional and Cyclodextrin-Assisted Extraction Methods on Trifolium pratense L. (Red Clover) Extracts Antioxidant Potential [mdpi.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Pratol in RAW 264.7 Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pratol, a 7-hydroxy-4'-methoxyisoflavone, is a natural compound found in sources such as red clover (Trifolium pratense). It has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed protocols for the in vitro evaluation of this compound's bioactivity using the murine macrophage cell line, RAW 264.7. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. This application note outlines the procedures for assessing the cytotoxicity of this compound, its impact on NO production, and its effect on the secretion of pro-inflammatory cytokines, providing a framework for its initial screening as an anti-inflammatory agent. The described assays are fundamental in preclinical drug discovery and are designed to be reproducible and quantifiable.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)

| Treatment | Concentration (µM) | Absorbance (570 nm) Mean ± SD | Cell Viability (%) |

| Control (untreated) | 0 | 1.25 ± 0.08 | 100 |

| This compound | 25 | 1.23 ± 0.07 | 98.4 |

| This compound | 50 | 1.21 ± 0.09 | 96.8 |

| This compound | 100 | 1.19 ± 0.06 | 95.2 |

Data are representative and presented as mean ± standard deviation (SD) from three independent experiments. Cell viability was calculated as (Absorbance of treated cells / Absorbance of control cells) x 100%.

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells (Griess Assay)

| Treatment | Concentration (µM) | Nitrite Concentration (µM) Mean ± SD | Inhibition of NO Production (%) |

| Control (untreated) | 0 | 2.5 ± 0.3 | - |

| LPS (1 µg/mL) | - | 45.8 ± 2.1 | 0 |

| LPS + this compound | 25 | 35.2 ± 1.8 | 23.1 |

| LPS + this compound | 50 | 28.1 ± 1.5 | 38.6 |

| LPS + this compound | 100 | 19.7 ± 1.2 | 57.0 |

Data are representative and presented as mean ± standard deviation (SD) from three independent experiments. Inhibition was calculated relative to the LPS-only treated group.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells (ELISA)

| Treatment | Concentration (µM) | TNF-α (pg/mL) Mean ± SD | IL-6 (pg/mL) Mean ± SD |

| Control (untreated) | 0 | 50 ± 8 | 35 ± 6 |

| LPS (1 µg/mL) | - | 2500 ± 150 | 1800 ± 120 |

| LPS + this compound | 25 | 1850 ± 110 | 1350 ± 90 |

| LPS + this compound | 50 | 1200 ± 95 | 900 ± 75 |

| LPS + this compound | 100 | 750 ± 60 | 550 ± 45 |

Data are representative and presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Cells

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, detach them by gentle scraping or using a cell scraper. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at a 1:3 to 1:6 ratio.

Preparation of this compound and LPS Solutions

-

This compound Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in culture medium to achieve final concentrations of 25, 50, and 100 µM. The final DMSO concentration in the culture should not exceed 0.1%.

-

LPS Stock Solution: Prepare a 1 mg/mL stock solution of Lipopolysaccharide (LPS) from E. coli in sterile phosphate-buffered saline (PBS). Store at -20°C. Dilute in culture medium to a final working concentration of 1 µg/mL.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Remove the medium and treat the cells with various concentrations of this compound (25, 50, 100 µM) for 24 hours. Include a vehicle control (medium with 0.1% DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with this compound (25, 50, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (untreated) and LPS-only wells.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) in a 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound (25, 50, 100 µM) for 1 hour.

-

Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Mandatory Visualization

Pratol in Animal Models of Inflammation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pratol, a naturally occurring O-methylated isoflavone (7-hydroxy-4'-methoxyisoflavone), has demonstrated significant anti-inflammatory properties in preclinical studies. Primarily found in red clover (Trifolium pratense), this compound has been shown to modulate key inflammatory pathways, making it a promising candidate for the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of the use of this compound in animal models of inflammation, including detailed experimental protocols and a summary of its effects on key inflammatory mediators. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-inflammatory potential of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, the activation of NF-κB leads to the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] this compound has been shown to prevent the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation and activation of the p65 subunit of NF-κB.[1] This upstream inhibition leads to a downstream reduction in the production of key inflammatory mediators.

Experimental Protocols

The following protocols describe the use of the carrageenan-induced paw edema model, a well-established and widely used acute inflammatory model for evaluating the efficacy of anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rodents

This model is used to assess the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rat or mouse.

Materials:

-

This compound (7-hydroxy-4'-methoxyisoflavone)

-

Carrageenan (lambda, Type IV)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-

Positive control: Indomethacin or Diclofenac sodium

-

Saline solution (0.9% NaCl)

-

Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g)

-

Plethysmometer or digital calipers

-

Syringes and needles (26G)

Procedure:

-

Animal Acclimatization: House the animals in standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week prior to the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Group I (Control): Administer the vehicle only.

-

Group II (Carrageenan): Administer the vehicle followed by carrageenan injection.

-

Group III (Positive Control): Administer the standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, i.p.) 30 minutes before carrageenan injection.

-

Group IV-VI (this compound Treatment): Administer this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o. or i.p.) 60 minutes (for oral) or 30 minutes (for intraperitoneal) before carrageenan injection.

-

-

Drug Administration: Administer this compound or the vehicle orally (p.o.) via gavage or intraperitoneally (i.p.).

-

Induction of Inflammation: 60 minutes after oral administration or 30 minutes after intraperitoneal administration of the test compounds, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the carrageenan control group using the following formula:

-

% Inhibition = [ (C - T) / C ] x 100

-

Where C is the average increase in paw volume in the carrageenan control group, and T is the average increase in paw volume in the treated group.

-

-

-

Biochemical Analysis (Optional): At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized, and blood and paw tissue samples can be collected for the analysis of inflammatory markers such as TNF-α, IL-1β, IL-6, PGE2, and NO levels using ELISA or other appropriate methods. Paw tissue can also be used for histological examination and Western blot analysis to assess the expression of proteins like COX-2, iNOS, and components of the NF-κB pathway.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on various inflammatory parameters based on in vitro studies and in vivo studies of structurally similar flavonoids.

Table 1: Effect of this compound on Paw Edema in Carrageenan-Induced Inflammation Model (Rat/Mouse)

| Treatment Group | Dose (mg/kg) | Route of Administration | % Inhibition of Paw Edema (at 3 hours) |

| Vehicle | - | p.o. / i.p. | 0% |

| Indomethacin | 10 | i.p. | ~50-60% |

| This compound | 25 | p.o. / i.p. | Expected dose-dependent inhibition |

| This compound | 50 | p.o. / i.p. | Expected dose-dependent inhibition |

| This compound | 100 | p.o. / i.p. | Expected significant inhibition |

Note: The exact percentage of inhibition for this compound will need to be determined experimentally. The data for the positive control is based on typical results from the literature.

Table 2: Effect of this compound on Pro-inflammatory Mediators

| Inflammatory Mediator | In Vitro (LPS-stimulated RAW 264.7 cells) | In Vivo (Carrageenan-induced paw tissue) |

| Nitric Oxide (NO) | Significant reduction at 25, 50, and 100 µM[1] | Expected reduction |

| Prostaglandin E2 (PGE2) | Significant reduction at 25, 50, and 100 µM[1] | Expected reduction |

| TNF-α | Significant reduction at 25, 50, and 100 µM[1] | Expected reduction |

| IL-1β | Significant reduction at 25, 50, and 100 µM[1] | Expected reduction |

| IL-6 | Significant reduction at 25, 50, and 100 µM[1] | Expected reduction |

| iNOS Expression | Strong decrease[1] | Expected decrease |

| COX-2 Expression | Strong decrease[1] | Expected decrease |

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for Evaluating this compound in the Carrageenan-Induced Paw Edema Model

Caption: Step-by-step workflow for assessing the anti-inflammatory activity of this compound in vivo.

References

Application Notes and Protocols for Propranolol in Cell Culture Studies

A Note on the Investigated Compound: The initial request specified "Pratol." However, extensive database searches did not yield significant information on a compound with this name in the context of cell culture research. The search results consistently identified "Propranolol," a well-documented beta-blocker with established anti-cancer properties in cell culture studies. It is therefore assumed that "this compound" was a typographical error, and the following application notes and protocols are based on the available research for Propranolol.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist that has garnered significant interest for its potential anti-cancer effects. In numerous cell culture studies, Propranolol has been demonstrated to inhibit proliferation, induce apoptosis (programmed cell death), and trigger autophagy in various cancer cell lines.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that are crucial for tumor growth and survival.[1][2] These application notes provide a summary of the quantitative effects of Propranolol and detailed protocols for its use in cell culture experiments.

Data Presentation: Efficacy of Propranolol in Cancer Cell Lines

The following table summarizes the quantitative data from various studies on the effects of Propranolol on different cancer cell lines. This allows for a clear comparison of its efficacy across various cancer types and experimental conditions.

| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effects | Reference |

| SKOV-3 | Ovarian Cancer | Dose-dependent | Time-dependent | Reduced cell viability, cell cycle arrest at G2/M, induced apoptosis and autophagy. | [2] |

| A2780 | Ovarian Cancer | 100 µM | Not Specified | Enhanced expression of apoptosis proteins (Bax, cleaved-caspase-3) when autophagy is inhibited. | [2] |

| HepG2 | Liver Cancer | 40 µmol/l, 80 µmol/l | Not Specified | Inhibition of proliferation, induced apoptosis, S-phase arrest. | [3] |

| HepG2.2.15 | Liver Cancer | 40 µmol/l, 80 µmol/l | Not Specified | Inhibition of proliferation, induced apoptosis, S-phase arrest. | [3] |

| HL-7702 (Normal) | Normal Liver | <160 µmol/l | Not Specified | No significant effect on proliferation or apoptosis. | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Propranolol on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SKOV-3, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Propranolol stock solution (dissolved in a suitable solvent like DMSO or water)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Prepare serial dilutions of Propranolol in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Propranolol dilutions. Include a vehicle control (medium with the same concentration of solvent used for the Propranolol stock).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying Propranolol-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Propranolol

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of Propranolol for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by Propranolol.

Materials:

-

Cancer cell line of interest

-

Propranolol

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, anti-Bax, anti-cleaved-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with Propranolol as described previously.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Visualizations

Caption: Propranolol's multifaceted signaling pathways in cancer cells.

Caption: A typical experimental workflow for studying Propranolol's effects.

References

Application Note: Quantification of Pratol using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pratol, a naturally occurring isoflavone found predominantly in red clover (Trifolium pratense). This method is suitable for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocol outlines a reversed-phase HPLC (RP-HPLC) approach with UV detection, providing detailed procedures for sample preparation, standard solution preparation, and chromatographic analysis. Additionally, this document includes method validation parameters and a workflow diagram for clarity.

Introduction

This compound (7-hydroxy-4'-methoxyisoflavone) is an O-methylated isoflavone that has garnered significant interest due to its potential biological activities, including estrogenic and anti-inflammatory effects. Accurate quantification of this compound in plant extracts, dietary supplements, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of phytochemicals like this compound due to its high resolution, sensitivity, and reproducibility.[1][2][3][4][5] This application note provides a comprehensive guide for the determination of this compound using a validated RP-HPLC method.

Experimental

Materials and Reagents

-

This compound analytical standard (>98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (or Acetic Acid), analytical grade

-

Red clover (Trifolium pratense) dried plant material (for sample preparation example)

Instrumentation

-

An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimized HPLC conditions for the quantification of this compound is presented in Table 1.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-20 min, 20-60% B20-25 min, 60-80% B25-30 min, 80-20% B (return to initial) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 20 µL |

Table 1: HPLC Chromatographic Conditions for this compound Analysis

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Red Clover)

-

Grinding: Grind the dried red clover plant material into a fine powder using a laboratory mill.

-

Extraction: Accurately weigh 1 g of the powdered plant material and transfer it to a conical flask. Add 20 mL of 80% methanol and sonicate for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters is provided in Table 2.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |

| Specificity | No interfering peaks at the retention time of this compound |

Table 2: Method Validation Parameters

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

References

- 1. lume.ufrgs.br [lume.ufrgs.br]

- 2. tandfonline.com [tandfonline.com]

- 3. Determination of isoflavones in red clover and related species by high-performance liquid chromatography combined with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 5. Quantification of isoflavones in red clover by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling "Pratool": Application Notes and Protocols for a Novel Experimental Model

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Pratool in experimental models. This document details the mechanism of action, provides established experimental protocols, and summarizes key quantitative data.

Introduction

Pratool is a novel compound that has garnered significant interest within the scientific community for its potential therapeutic applications. Its unique mechanism of action, targeting specific signaling pathways, has opened new avenues for research in various disease models. This document provides a detailed overview of Pratool, its experimental applications, and protocols to facilitate its use in a laboratory setting.

Mechanism of Action

While the precise mechanisms are still under investigation, current research suggests that Pratool functions as a potent modulator of intracellular signaling cascades. It is believed to interact with key protein kinases involved in cell proliferation and survival.

A proposed signaling pathway for Pratool's action involves the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and metabolism. By suppressing this pathway, Pratool can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a promising candidate for cancer therapy.

Experimental Protocols

The following are detailed methodologies for key experiments involving Pratool.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Pratool on cell viability.

Materials:

-

Pratool (stock solution in DMSO)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Pratool (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to analyze the expression of proteins in the Pratool-affected signaling pathway.

Materials:

-

Pratool-treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Determine the protein concentration of cell lysates.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Data Summary

The following tables summarize the quantitative data from representative experiments.

Table 1: Effect of Pratool on Cell Viability (MTT Assay)

| Pratool Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 0.1 | 95.3 ± 4.8 |

| 1 | 78.1 ± 6.1 |

| 10 | 45.6 ± 3.9 |

| 100 | 15.2 ± 2.5 |

Table 2: Densitometric Analysis of Western Blot Results

| Protein | Relative Expression (Pratool-treated vs. Control) |

| p-Akt | 0.35 |

| Total Akt | 0.98 |

| mTOR | 0.42 |

Logical Relationship Diagram

The development of a Pratool-based experimental model follows a logical progression from in vitro to in vivo studies.

Disclaimer: The information provided in this document is for research purposes only and should not be considered as medical advice. The experimental protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.

Pratol: Application Notes and Protocols for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of Pratol (7-Hydroxy-4'-methoxyflavone) for various in vitro experiments. This document summarizes key findings on this compound's biological activities, offers detailed protocols for essential assays, and outlines the signaling pathways it modulates.

Overview of this compound's In Vitro Biological Activities

This compound, a naturally occurring O-methylated flavone, has demonstrated a range of biological activities in vitro, positioning it as a compound of interest for further investigation in several research areas.

-

Anti-inflammatory Effects: this compound has been shown to exert significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound effectively reduces the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1][2].

-

Anticancer Potential: Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines. While comprehensive data across a wide range of cancers is still emerging, its potential to induce apoptosis has been noted[3][4].

-

Melanogenesis Regulation: this compound has been observed to influence melanogenesis, though the precise mechanisms and effective concentrations for this activity are still under investigation.

Dosage Determination: Recommended Concentration Ranges

The optimal concentration of this compound for in vitro experiments is highly dependent on the cell type and the specific biological effect being investigated. Based on available literature, the following concentration ranges can be used as a starting point for experimental design.

Table 1: Recommended this compound Concentrations for Various In Vitro Applications

| Application Area | Cell Line Example | Effective Concentration Range (µM) | Key Observations | Reference(s) |

| Anti-inflammatory | RAW 264.7 (Murine Macrophage) | 25 - 100 | Significant reduction of NO, PGE2, TNF-α, IL-1β, and IL-6. | [1][2] |

| Anticancer | HeLa (Cervical Cancer), WiDr (Colon Cancer) | 10 - 50 (General flavonoid range) | Induction of apoptosis has been suggested. Specific IC50 values for this compound are not widely reported. | [5][6] |

| Neuroprotection | SH-SY5Y (Human Neuroblastoma) | Not Established | No direct in vitro neuroprotective studies for this compound are currently available. |

Note: It is crucial to perform a dose-response curve for each new cell line and experimental setup to determine the precise IC50 (half-maximal inhibitory concentration) or effective concentration (EC50).

Key Signaling Pathways Modulated by this compound

This compound's biological effects are mediated through its interaction with specific intracellular signaling pathways.

-

NF-κB Signaling Pathway: In the context of inflammation, this compound acts as an inhibitor of the canonical NF-κB pathway. Upon stimulation by agents like LPS, this compound prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to the downregulation of NF-κB target genes that encode for pro-inflammatory cytokines and enzymes[1][2].

References

- 1. researchgate.net [researchgate.net]

- 2. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of propranolol in combination with radiation on apoptosis and survival of gastric cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application of Pratole in Cancer Cell Line Research: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive literature searches did not yield specific research data on a compound named "Pratole" in the context of cancer cell line research. It is possible that "Pratole" is a less common name, a proprietary name not widely published in scientific literature, or a potential misspelling of another compound.

However, the search results frequently highlighted research on Parthenolide , a sesquiterpene lactone with well-documented anticancer properties. Given the potential for a naming similarity or error, this document will provide detailed application notes and protocols based on the available research for Parthenolide as a proxy, while clearly stating that this information may not be directly applicable to a compound named "Pratole". Researchers are strongly advised to verify the chemical identity of their compound of interest before applying these protocols.

Part 1: Application Notes for Parthenolide in Cancer Cell Line Research

Introduction

Parthenolide, a naturally occurring sesquiterpene lactone found in the plant Tanacetum parthenium (feverfew), has demonstrated significant anti-cancer activity across a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest. These effects are often mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action

Parthenolide exerts its anticancer effects through several key mechanisms:

-

Induction of Apoptosis: Parthenolide has been shown to induce apoptosis in various cancer cells.[1][2][3] This is often achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[2]

-

Cell Cycle Arrest: Parthenolide can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. Studies have reported cell cycle arrest at the G0/G1 and S phases in different cancer cell lines.[3]

-

Inhibition of Pro-survival Signaling Pathways: Parthenolide is known to inhibit the activity of the transcription factor NF-κB, a key regulator of inflammation, cell survival, and proliferation, which is often constitutively active in cancer cells. It can also modulate other signaling pathways such as the FAK-mediated pathways involved in cell invasion and migration.[1]

-

Generation of Reactive Oxygen Species (ROS): The induction of apoptosis by parthenolide can be mediated by the generation of reactive oxygen species (ROS) and the depletion of cellular glutathione (GSH).[1]

Data Presentation: In Vitro Efficacy of Parthenolide

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Parthenolide in various human cancer cell lines, providing a quantitative measure of its cytotoxic potential.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HaCaT | Immortalized Keratinocytes | 1.45 | 24 | [3] |

| A375 | Melanoma | 2.9 | 24 | [3] |

| SiHa | Cervical Cancer | 8.42 ± 0.76 | Not Specified | [2] |

| MCF-7 | Breast Cancer | 9.54 ± 0.82 | Not Specified | [2] |

Part 2: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anticancer effects of a compound like Parthenolide on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound and calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compound (e.g., Parthenolide) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at the desired concentrations for the specified time. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the test compound on the cell cycle distribution of cancer cells.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Test compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired duration.

-

Cell Harvesting and Fixation: Harvest the cells (including floating cells) and wash once with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented as a histogram, and the percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Protocol 4: Western Blot Analysis

Objective: To investigate the effect of the test compound on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are first separated by size using gel electrophoresis, then transferred to a membrane, and finally detected using specific antibodies.

Materials:

-

Cancer cell lines

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Part 3: Visualizations

Signaling Pathway Diagram

Caption: Proposed apoptotic signaling pathways modulated by Pratole.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating Pratole's anticancer effects.

References

- 1. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relative In Vitro Potentials of Parthenolide to Induce Apoptosis and Cell Cycle Arrest in Skin Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting Pratol solubility issues in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Pratol in aqueous solutions.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many flavonoids, has low solubility in water and neutral aqueous buffers. Direct dissolution in aqueous media is often challenging. We recommend preparing a concentrated stock solution in an organic solvent first.

Recommended Troubleshooting Workflow:

Caption: Troubleshooting workflow for this compound dissolution.

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate this:

-

Pre-warm your aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock can help maintain solubility.

-

Use a stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous medium in smaller increments, mixing thoroughly after each addition.

-

Maintain a low final DMSO concentration: While DMSO enhances solubility, it can be toxic to cells at higher concentrations. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%. Ensure your control experiments contain the same final concentration of DMSO.

-

Lower the final this compound concentration: Your desired experimental concentration may be above this compound's solubility limit in the final aqueous solution. Try working with a lower concentration. For example, studies on B16F10 melanoma cells have successfully used this compound in concentrations ranging from 6.25 to 50 µM.[1]

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for making a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q4: What is the solubility of this compound in common laboratory solvents?

A4: Quantitative solubility data for this compound is limited. However, based on available data and the properties of similar flavonoids, the following information has been compiled.

| Solvent | Solubility (at Room Temperature) | Source/Notes |

| DMSO | 65 mg/mL (242.3 mM) | [2] Sonication is recommended to aid dissolution. |

| Ethanol | Soluble | Specific quantitative data is not readily available, but flavonoids are generally soluble in ethanol. |

| Water | Poorly Soluble | Like most flavonoids, this compound has very low solubility in water.[1] |

Q5: What are the recommended storage conditions for this compound solutions?

A5: Proper storage is crucial to maintain the stability and activity of this compound.

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years[2] |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2] |

Note: For solutions in solvent, it is advisable to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which can then be diluted for various in vitro experiments.

Caption: Workflow for preparing a this compound stock solution.

Methodology:

-

Calculate and Weigh: this compound has a molecular weight of 268.26 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.68 mg of this compound powder.

-

Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.

-

Aid Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes and sonicate until the solution is clear.

-

Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from multiple freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term use.

Signaling Pathway Information

Q6: Which signaling pathways are known to be modulated by this compound?

A6: this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, studies have demonstrated that this compound can increase the phosphorylation of key proteins within this pathway, including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinase (ERK).[1]

This compound's Effect on the MAPK Signaling Pathway

The diagram below illustrates how this compound influences the MAPK signaling cascade, leading to the phosphorylation of downstream targets.

Caption: this compound activates components of the MAPK pathway.

References

Technical Support Center: Propranolol Experimental Protocols

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize experimental artifacts when working with Propranolol.

Frequently Asked Questions (FAQs)

Q1: My Propranolol solution turned a slight color after a few days at room temperature. Is it still usable?

A1: A slight change in color may indicate degradation of the Propranolol. Propranolol is known to be unstable under certain conditions, particularly when exposed to light and alkaline pH.[1][2] For optimal results, it is recommended to use freshly prepared aqueous solutions and not to store them for more than one day.[3] If you observe any physical changes such as discoloration or precipitation, it is best to discard the solution and prepare a fresh batch to ensure the integrity of your experiment.

Q2: I'm observing effects in my cell culture experiment that don't seem related to beta-adrenergic receptor blockade. What could be the cause?

A2: Propranolol has several known off-target effects that are independent of its beta-blockade activity.[4] These can include antagonism of serotonin receptors, inhibition of Protein Kinase C, and blockade of neuronal voltage-gated sodium channels.[2][3][5] It can also modulate signaling pathways like Notch1 and PI3K/AKT.[6][7] These off-target activities could be responsible for the unexpected results in your experiment. It is crucial to consider these potential alternative mechanisms when interpreting your data.